molecular formula C19H15N3O3S B11431012 N-(4-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

N-(4-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11431012
M. Wt: 365.4 g/mol
InChI Key: YAMKHMIIBBKJGI-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidines, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

The synthesis of N-(4-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

N-(4-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be used to convert the 4-oxo group to a hydroxyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents.

Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, which play critical roles in cell signaling and proliferation. The compound may also interfere with the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(4-methoxybenzyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C19H15N3O3S/c1-25-13-7-5-12(6-8-13)11-20-17(23)15-10-14-18(26-15)21-16-4-2-3-9-22(16)19(14)24/h2-10H,11H2,1H3,(H,20,23)

InChI Key

YAMKHMIIBBKJGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O

Origin of Product

United States

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